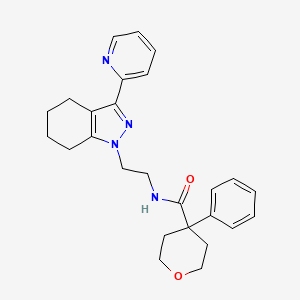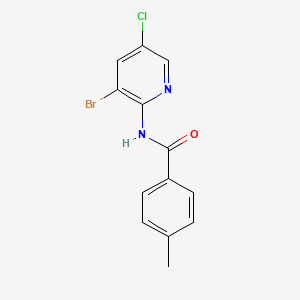![molecular formula C22H19NO2 B2476819 4-[(4-Methylphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid CAS No. 379728-22-0](/img/structure/B2476819.png)
4-[(4-Methylphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-Methylphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid, commonly known as THA, is a chemical compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of acridine derivatives and has been found to exhibit a range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Advanced Oxidation Processes (AOPs)
AOPs have garnered attention for their potential in degrading recalcitrant compounds in the environment, such as acetaminophen and its by-products, showcasing the utility of chemical processes in environmental remediation. The study by Qutob et al. (2022) focuses on the degradation pathways, by-products, and biotoxicity analysis of acetaminophen degradation via AOPs, providing insights into the environmental impact and degradation efficiency of pharmaceutical compounds through chemical processes (Qutob et al., 2022).
Bioisosteres in Drug Design
The exploration of carboxylic acid bioisosteres underscores the innovation in drug design, particularly in improving pharmacological profiles. Horgan and O’ Sullivan (2021) review the application of novel carboxylic acid bioisosteres in medicinal chemistry, highlighting their role in overcoming the limitations associated with carboxylic acid-containing drugs, such as toxicity and metabolic stability (Horgan & O’ Sullivan, 2021).
Pharmacological Properties of Natural Compounds
Research on natural compounds, such as chlorogenic acid (CGA) and ursolic acid, reveals their diverse pharmacological properties. Naveed et al. (2018) provide a comprehensive review of CGA’s therapeutic roles, including antioxidant, anti-inflammatory, and neuroprotective effects, indicating the compound's potential in treating various disorders (Naveed et al., 2018). Similarly, Ramos-Hryb et al. (2017) discuss the therapeutic potential of ursolic acid in managing neurodegenerative and psychiatric diseases, highlighting its role in oxidative damage prevention and inflammation reduction (Ramos-Hryb et al., 2017).
Biomass-Derived Chemicals in Drug Synthesis
The utilization of biomass-derived chemicals, such as levulinic acid, in drug synthesis represents a sustainable approach to pharmaceutical manufacturing. Zhang et al. (2021) review the application of levulinic acid in cancer treatment and medical materials, emphasizing its cost-effectiveness and environmental benefits in drug synthesis (Zhang et al., 2021).
Eigenschaften
IUPAC Name |
(4Z)-4-[(4-methylphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO2/c1-14-9-11-15(12-10-14)13-16-5-4-7-18-20(22(24)25)17-6-2-3-8-19(17)23-21(16)18/h2-3,6,8-13H,4-5,7H2,1H3,(H,24,25)/b16-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHQVXKDDJPZPV-SSZFMOIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2CCCC3=C(C4=CC=CC=C4N=C23)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/CCCC3=C(C4=CC=CC=C4N=C23)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~4~-(4-methylbenzyl)-1-[6-(1,4-thiazinan-4-yl)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2476736.png)
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2476738.png)



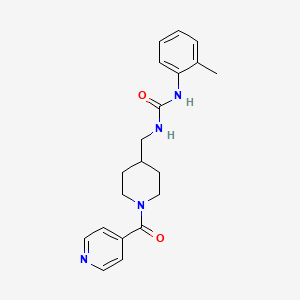
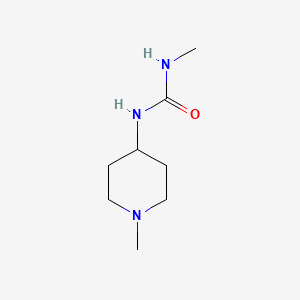
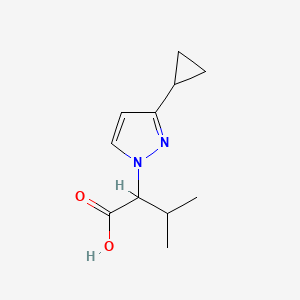
![N-[(1S,2S,3R)-3-(5,6-Dihydrobenzo[b][1]benzazepin-11-yl)-2-hydroxycyclohexyl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2476750.png)
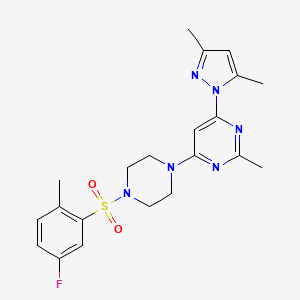
![5-(5-Chloro-2-methylphenyl)-3-[(3-methylphenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2476752.png)
![3-(4-methoxyphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2476753.png)
